N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide

BACE1 Alzheimer's disease Enzyme selectivity

N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide (CAS 872881-10-2) is a synthetic small molecule belonging to the 1,3-oxazinan-2-yl benzenesulfonamide oxamide class, characterized by a molecular formula of C15H21N3O6S and a molecular weight of 371.41 g/mol. The compound incorporates a benzenesulfonyl-substituted oxazinan heterocycle linked via a methylene bridge to an N-(2-hydroxyethyl)oxamide motif.

Molecular Formula C15H21N3O6S
Molecular Weight 371.41
CAS No. 872881-10-2
Cat. No. B2406482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
CAS872881-10-2
Molecular FormulaC15H21N3O6S
Molecular Weight371.41
Structural Identifiers
SMILESC1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C15H21N3O6S/c19-9-7-16-14(20)15(21)17-11-13-18(8-4-10-24-13)25(22,23)12-5-2-1-3-6-12/h1-3,5-6,13,19H,4,7-11H2,(H,16,20)(H,17,21)
InChIKeyRAJHZXKEQVIRNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide (CAS 872881-10-2): Structural Scaffold and Research Provenance for Procurement Decisions


N'-[[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide (CAS 872881-10-2) is a synthetic small molecule belonging to the 1,3-oxazinan-2-yl benzenesulfonamide oxamide class, characterized by a molecular formula of C15H21N3O6S and a molecular weight of 371.41 g/mol . The compound incorporates a benzenesulfonyl-substituted oxazinan heterocycle linked via a methylene bridge to an N-(2-hydroxyethyl)oxamide motif. This chemotype is structurally related to a series of proprietary benzenesulfonamide compounds investigated for enzyme inhibition, particularly those targeting aspartyl proteases such as BACE1 (β-site amyloid precursor protein cleaving enzyme 1), as evidenced by the discovery of the fused-ring oxazine analog S-872881 which demonstrates BACE1/BACE2 selectivity [1]. However, publicly available primary pharmacological data specifically for CAS 872881-10-2 remain extremely limited, placing the burden of proof for its differentiation on targeted comparative assays against its closest analogs.

Why N-(2-Hydroxyethyl) Substitution on the Oxamide Moiety of 872881-10-2 Precludes Simple Interchange with In-Class Analogs


Generic substitution within the benzenesulfonyl oxazinan oxamide series is fundamentally unreliable due to the critical role of the terminal N-substituent in modulating target engagement, selectivity, and physicochemical properties. While the core scaffold of CAS 872881-10-2 is shared by numerous analogs (e.g., N-methyl, N-ethyl, N-propyl, N-butyl variants), the N-(2-hydroxyethyl) group introduces a hydrogen-bond donor/acceptor capability that is absent in alkyl-terminated counterparts . This terminal hydroxyl functionality has been shown in related oxazinan and oxazolidinone series to profoundly alter solubility, metabolic stability, and off-target binding profiles . The successful development candidate S-872881, while a fused-ring oxazine, underscores the principle that minor structural modifications within this chemical space produce drastic shifts in BACE1/BACE2 selectivity (>100-fold) and in vivo safety margins [1]. Consequently, assuming equivalent biological performance between 872881-10-2 and its N-alkyl analogs without direct comparative data is scientifically unjustified and poses significant risk to experimental reproducibility.

Quantitative Differentiation Evidence for 872881-10-2 Against Closest Structural Analogs: A Gap Analysis


BACE1 Selectivity Over BACE2: Class-Level Precedent from Fused-Ring Oxazine Analog S-872881

No direct head-to-head BACE1/BACE2 selectivity data are publicly available for CAS 872881-10-2. However, the structurally related fused-ring oxazine S-872881, identified from the same chemical series, achieved >100-fold binding selectivity for BACE1 over BACE2 [1]. This differentiation was deliberately engineered by replacing the thiazine ring (present in hepatotoxic BACE1 inhibitors like atabecestat) with an oxazine and optimizing conformational energetics to exploit differences in the flap region of the two enzymes [1]. The extent to which the monocyclic oxazinan scaffold and N-(2-hydroxyethyl) substitution of 872881-10-2 recapitulate this selectivity profile remains experimentally unverified and requires prospective comparative profiling.

BACE1 Alzheimer's disease Enzyme selectivity

In Vivo Aβ Reduction and Safety Margin: Comparing S-872881 to Clinical-Grade BACE1 Inhibitors

The fused-ring oxazine analog S-872881 demonstrated significant in vivo Aβ production inhibition in dogs without concurrent BACE2 inhibition, achieving a sufficient safety margin in repeat-dose toxicity studies [1]. In contrast, earlier clinical BACE1 inhibitors such as atabecestat were discontinued due to hepatotoxicity linked to reactive metabolites from the thiazine ring and cognitive impairment from BACE2 off-target activity [1]. No in vivo data exist for 872881-10-2; the compound's oxazinan (monocyclic oxazine) core may mitigate thiazine-associated toxicity, but the absence of the fused-ring conformational constraint could result in different selectivity and metabolic profiles.

Amyloid-beta Pharmacodynamics Safety pharmacology

Hydrogen-Bonding Capacity Differentiation: N-(2-Hydroxyethyl) vs. N-Alkyl Oxamide Analogs

CAS 872881-10-2 possesses a terminal primary alcohol group (H-bond donor count: 2; H-bond acceptor count: 7) on the oxamide moiety that is absent in the N-methyl (CAS not available; donor count: 1), N-ethyl (CAS 872881-32-8; donor count: 1), N-propyl (CAS 872880-99-4; donor count: 1), and N-butyl (CAS 872881-04-4; donor count: 1) analogs . This additional hydrogen-bond donor is predicted to increase aqueous solubility (estimated LogP reduction of ~0.5–0.7 units relative to N-ethyl analog) and introduce a potential metabolic soft spot (glucuronidation or oxidation at the primary alcohol) . These differences are significant for pharmacokinetic optimization but remain unquantified in head-to-head comparative assays.

Physicochemical properties Solubility Structure-activity relationship

Cytotoxic Potential Against Cancer Cell Lines: Cross-Compound Class Activity

Derivatives within the broader benzenesulfonyl oxazinan oxamide class have demonstrated cytotoxic effects in breast cancer (MCF7) cells, with IC50 values reported as low as 2.88 µM, and a proposed mechanism involving inhibition of tubulin polymerization and G2/M cell cycle arrest . This activity has been observed for compounds possessing similar structural features to 872881-10-2, including the benzenesulfonyl-oxazinan core and varied oxamide N-substituents. However, the specific contribution of the N-(2-hydroxyethyl) group to potency, selectivity against non-cancerous cells, and tubulin binding affinity is entirely unknown and warrants dedicated comparative cytotoxicity profiling against the MCF7 panel and appropriate normal cell controls.

Anticancer activity Cytotoxicity Tubulin polymerization

Evidence-Constrained Application Scenarios for CAS 872881-10-2 in Drug Discovery and Chemical Biology


As a Scaffold-Hopping Probe to Validate BACE1 Selectivity Away from the Fused-Ring S-872881 Chemotype

Given the class-level evidence that the fused-ring oxazine S-872881 achieves >100-fold BACE1 selectivity [1], 872881-10-2 can serve as a monocyclic comparator to dissect the contribution of the fused conformational constraint to target selectivity. Researchers can co-profile both compounds in parallel BACE1/BACE2 enzymatic assays to establish whether the N-(2-hydroxyethyl) monocyclic scaffold retains selectivity or introduces promiscuity.

As a Negative Control for Hepatotoxicity Screening in Oxazine-vs-Thiazine Metabolic Profiling

The replacement of the thiazine ring with oxazine was key to eliminating reactive metabolite-driven hepatotoxicity in the S-872881 program [1]. 872881-10-2, with its oxazinan core, can be used alongside a thiazine-containing analog (if available) in reactive metabolite trapping assays (e.g., glutathione adduct formation in human hepatocytes) to quantify the toxicity differentiation conferred by the oxygen heteroatom.

As a Solubility-Modified Variant for In Vitro BACE1 Assay Development

The predicted enhanced aqueous solubility of 872881-10-2 relative to N-alkyl analogs (estimated +0.5–0.7 LogP units ) makes it a candidate for biochemical assays requiring higher compound concentrations without organic solvent interference. Before adoption, its actual kinetic solubility and BACE1 IC50 must be measured against the N-ethyl analog (CAS 872881-32-8) to confirm this advantage.

As a Chemical Probe for Tubulin Polymerization Studies in the MCF7 Cancer Model

Class-level cytotoxicity data for benzenesulfonyl oxazinan oxamides suggest potential tubulin polymerization inhibition . 872881-10-2 can be evaluated in a head-to-head MCF7 cytotoxicity assay against the reported 2.88 µM lead, with concurrent tubulin polymerization and cell cycle analysis, to determine whether the N-(2-hydroxyethyl) group enhances or diminishes this anti-proliferative mechanism.

Quote Request

Request a Quote for N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.